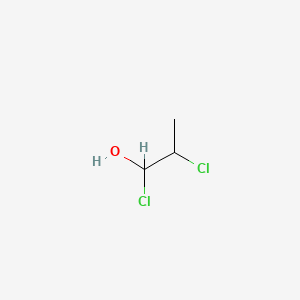

1,2-Dichloro-1-propanol

Description

Nomenclature and Isomeric Considerations of Dichloropropanols

The systematic naming of dichloropropanols follows the guidelines set by the International Union of Pure and Applied Chemistry (IUPAC), which provides a clear and unambiguous way to identify each isomer. However, common names are also frequently used in literature and industry. Understanding both naming conventions is crucial for navigating the chemical literature.

IUPAC and Common Naming Conventions for 1,2-Dichloro-1-propanol (2,3-Dichloro-1-propanol)

The compound of interest is most accurately named 2,3-dichloropropan-1-ol according to IUPAC nomenclature. thermofisher.comnist.govchemspider.com This name indicates a three-carbon chain (propan-) with a hydroxyl group on the first carbon (-1-ol) and chlorine atoms on the second and third carbons (2,3-dichloro-).

However, it is also referred to by various synonyms, including:

1,2-Dichloro-3-propanol nist.govfishersci.no

Glycerol (B35011) α,β-dichlorohydrin nist.govfishersci.no

α,β-Dichlorohydrin nist.gov

It is important to note that the name "this compound" is also used, though less systematically, to refer to this compound. nih.govchemspider.comnih.gov The CAS Registry Number for 2,3-dichloro-1-propanol (B139626) is 616-23-9. thermofisher.comnist.gov

Interactive Data Table: Nomenclature of 2,3-Dichloro-1-propanol

| Identifier Type | Identifier | Source |

| IUPAC Name | 2,3-dichloropropan-1-ol | thermofisher.comnist.govchemspider.com |

| Common Name | 1,2-Dichloro-3-propanol | nist.govfishersci.no |

| Common Name | Glycerol α,β-dichlorohydrin | nist.govfishersci.no |

| CAS Number | 616-23-9 | thermofisher.comnist.gov |

Differentiation from 1,3-Dichloro-2-propanol (B29581) and Other Chloropropanols

There are four primary isomers of dichloropropanol (B8674427), each with the molecular formula C₃H₆Cl₂O. chemicalbook.com Besides 2,3-dichloro-1-propanol, the other main isomer is 1,3-dichloro-2-propanol (CAS No. 96-23-1). chemicalbook.compsu.edusigmaaldrich.com The key difference lies in the positions of the chlorine and hydroxyl groups. In 1,3-dichloro-2-propanol, the hydroxyl group is on the second carbon, and the chlorine atoms are on the first and third carbons. psu.edu This structural difference leads to different physical properties, such as boiling point. The boiling point of 2,3-dichloro-1-propanol is approximately 182-183°C, while that of 1,3-dichloro-2-propanol is around 174°C. chemicalbook.comstenutz.eu

Other, less common, isomers include 1,1-dichloro-2-propanol (B8643110) and 3,3-dichloro-1-propanol. chemicalbook.com It is also important to distinguish dichloropropanols from monochloropropanediols like 3-monochloro-1,2-propanediol (3-MCPD), which have only one chlorine atom and two hydroxyl groups. foodstandards.gov.au

Interactive Data Table: Properties of Dichloropropanol Isomers

| Isomer | IUPAC Name | CAS Number | Boiling Point (°C) | Source |

| 2,3-Dichloro-1-propanol | 2,3-dichloropropan-1-ol | 616-23-9 | 182-183 | chemicalbook.comstenutz.eu |

| 1,3-Dichloro-2-propanol | 1,3-dichloropropan-2-ol | 96-23-1 | 174.3 | psu.edu |

| 1,1-Dichloro-2-propanol | 1,1-dichloro-2-propanol | N/A | 146-148 | chemicalbook.com |

| 3,3-Dichloro-1-propanol | 3,3-dichloro-1-propanol | N/A | 82-83 | chemicalbook.com |

Historical Perspectives in Dichloropropanol Research and Development

The study of dichloropropanols is intrinsically linked to the broader history of organochlorine chemistry. Organochlorine compounds are organic compounds containing at least one carbon-chlorine bond. wikipedia.org While some organochlorines are produced naturally, many are synthesized for a wide range of industrial applications. wikipedia.orgebsco.com

Early Synthetic Approaches and Characterization Endeavors

The synthesis of dichloropropanols has been a subject of study for a considerable time. One of the early methods for producing a mixture of 1,3- and 2,3-dichloropropanol involved the hypochlorination of allyl chloride. iarc.fr Another significant route, explored in the mid-20th century, was the reaction of glycerol with hydrochloric acid. glycerinrefine.com This method was initially not industrialized due to the high cost of glycerol at the time. glycerinrefine.com

Early characterization of these compounds relied on classical analytical techniques. The development of more advanced methods, such as gas chromatography-mass spectrometry (GC-MS), has allowed for more precise identification and quantification of dichloropropanol isomers. nih.gov The analysis of underivatized dichloropropanols can be challenging due to their volatility and the potential for co-elution with other compounds. psu.edunih.gov

Evolution of Research Focus in Organochlorine Chemistry

The focus of research in organochlorine chemistry has evolved significantly over time. Initially driven by the development of new synthetic methods and industrial applications, the field later saw a major shift towards understanding the environmental and health impacts of these compounds. ebsco.com The widespread use of organochlorine pesticides like DDT in the mid-20th century led to concerns about their persistence and bioaccumulation in the environment. iwaponline.com

In recent years, research on dichloropropanols has been largely driven by their presence as contaminants in certain foods, particularly those produced using acid-hydrolyzed vegetable protein. foodstandards.gov.aunih.gov This has led to the development of more sensitive analytical methods to detect and quantify these compounds at low levels in various food matrices. europa.euresearchgate.net Furthermore, there has been renewed interest in the glycerol-to-dichloropropanol process as a more sustainable route to producing epichlorohydrin (B41342), a key industrial chemical. glycerinrefine.comgoogle.com This has spurred research into optimizing the reaction conditions to selectively produce the desired dichloropropanol isomer. google.comresearchgate.net

Structure

3D Structure

Properties

CAS No. |

108026-03-5 |

|---|---|

Molecular Formula |

C3H6Cl2O |

Molecular Weight |

128.98 g/mol |

IUPAC Name |

1,2-dichloropropan-1-ol |

InChI |

InChI=1S/C3H6Cl2O/c1-2(4)3(5)6/h2-3,6H,1H3 |

InChI Key |

FLTSEOGWHPJWRV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(O)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of 1,2 Dichloro 1 Propanol

Direct Synthesis Approaches

Direct synthesis methods for 1,2-dichloro-1-propanol focus on the targeted chlorination of readily available three-carbon molecules. These approaches are foundational in the industrial production of this compound and related dichloropropanols.

Chlorination of Propanol (B110389) Derivatives

The synthesis of dichloropropanols from simple propanol derivatives often involves multi-step pathways. A common route starting from 1-propanol (B7761284) includes an initial dehydration step to form an alkene, which is then subjected to chlorination.

A plausible synthetic pathway initiates with the dehydration of 1-propanol using a strong acid catalyst, such as concentrated sulfuric acid, to produce propene. This intermediate is then reacted with hypochlorous acid (HOCl). This reaction proceeds via an electrophilic addition mechanism, yielding 1-chloro-2-propanol (B90593) brainly.in. Subsequent chlorination of 1-chloro-2-propanol can then lead to the formation of this compound, although this second step is less commonly detailed as a primary synthetic route.

Routes from Glycerol (B35011) and Glycerol-Derived Feedstocks

With the increasing availability of glycerol as a byproduct of biodiesel production, its conversion to high-value chemicals like dichloropropanols has become an area of intensive research chemicalbook.com. The hydrochlorination of glycerol is a key process in this context, producing a mixture of dichloropropanol (B8674427) isomers, including this compound and more commonly, 1,3-dichloro-2-propanol (B29581) and 2,3-dichloro-1-propanol (B139626).

The reaction is typically carried out by reacting glycerol with gaseous hydrogen chloride at elevated temperatures, often in the range of 70-140°C wikipedia.org. The continuous removal of water, a byproduct of the reaction, is crucial for driving the equilibrium towards the formation of dichloropropanols wikipedia.org.

The hydrochlorination of glycerol is a stepwise process. In the first stage, glycerol reacts with hydrogen chloride to form a monochloropropanediol intermediate. This is followed by a second hydrochlorination step where the monochloropropanediol is converted to a dichloropropanol. The reaction is believed to proceed through a nucleophilic substitution mechanism. Recent studies suggest the formation of ester intermediates when carboxylic acids are used as catalysts chemicalbook.com.

A variety of catalysts have been developed to improve the efficiency and selectivity of glycerol hydrochlorination. Carboxylic acids, such as acetic acid and adipic acid, are commonly used as homogeneous catalysts chemicalbook.comwikipedia.org. Research has shown that adipic acid can be a particularly effective catalyst. Under optimized conditions, using adipic acid as a catalyst with a specific molar ratio of hydrogen chloride to glycerol at 105°C for 10 hours can yield up to 88.2% dichloropropanol chemicalbook.com.

Heteropolyacids have also been investigated as effective catalysts. The strength of the acid in these catalysts plays a significant role in their catalytic performance, with stronger acids generally leading to higher selectivity for dichloropropanols. Among various heteropolyacids tested, H3PW12O40 demonstrated the best performance due to its high acid strength.

| Catalyst Type | Specific Catalyst Example | Key Findings | Reported Yield |

|---|---|---|---|

| Carboxylic Acid | Adipic Acid | Effective homogeneous catalyst. | Up to 88.2% |

| Carboxylic Acid | Acetic Acid | Commonly used, with yields up to 87.5% under optimized conditions. | Up to 87.5% |

| Heteropolyacid | H3PW12O40 | Highest catalytic performance among tested heteropolyacids due to high acid strength. | High selectivity for DCP |

Formation as a Product from Other Chlorinated Hydrocarbons (e.g., 1,2,3-Trichloropropane)

1,2,3-Trichloropropane (B165214) (TCP) is a highly stable and persistent chlorinated hydrocarbon nih.govchegg.com. While not a primary synthetic route due to its recalcitrance, dichloropropanols can be formed during the degradation of TCP. The degradation of TCP can proceed through several pathways, including hydrolysis and reduction, especially under engineered conditions.

Advanced Synthetic Strategies

To address challenges such as product inhibition and the need for enantiomerically pure compounds, advanced synthetic strategies are being employed. These include biocatalysis and phase-transfer catalysis.

Biocatalysis offers a green and highly selective route to chiral molecules nih.gov. For dichloropropanols, enantioselective resolution of a racemic mixture can be achieved using whole cells of recombinant Escherichia coli that express halohydrin dehalogenase (HHDH) activity. This process is often limited by product inhibition. To overcome this, a biphasic system using n-heptane and water can be employed. This system enhances the substrate concentration and the productivity of the biocatalyst. In a scaled-up process, this method has been used to produce (S)-2,3-dichloro-1-propanol with a high enantiomeric excess.

Phase-transfer catalysis (PTC) is another advanced methodology that can enhance reaction rates and yields in multiphase systems crdeepjournal.orgptfarm.pl. A PTC facilitates the transfer of a reactant from one phase (typically aqueous) to another (typically organic) where the reaction occurs crdeepjournal.org. This is particularly useful for reactions involving an organic substrate and an inorganic nucleophile. Quaternary ammonium (B1175870) salts are common phase-transfer catalysts ptfarm.pl. While not extensively documented specifically for the synthesis of this compound, the principles of PTC are well-suited for the nucleophilic substitution reactions involved in its formation, potentially allowing for milder reaction conditions and improved efficiency.

Chemo-Enzymatic or Biocatalytic Synthesis

Chemo-enzymatic synthesis integrates the precision of biological catalysts with traditional chemical reactions to create efficient and selective pathways. beilstein-journals.org These methods are particularly valuable for producing chiral compounds due to the inherent stereoselectivity of enzymes. researchgate.net

Biocatalysis can be employed for the enantioselective resolution of racemic mixtures of dichloropropanols. For instance, in a process involving the related isomer 2,3-dichloro-1-propanol ((R,S)-DCP), whole cells of a recombinant Escherichia coli expressing a halohydrin dehalogenase (HHDH) enzyme were used. nih.gov This enzymatic system selectively resolves the racemic mixture, allowing for the production of the (S)-enantiomer with high enantiomeric excess. nih.gov Although this example focuses on a structural isomer, the principle of enzymatic resolution is a key chemo-enzymatic strategy applicable to producing enantiomerically pure forms of chlorohydrins like this compound.

Table 1: Comparison of Biocatalytic Systems for (S)-2,3-dichloro-1-propanol Production

| Parameter | Aqueous Single-Phase System | n-Heptane-Aqueous Biphasic System |

| Max. Substrate Concentration | 150 mM | 375 mM |

| Biocatalyst Productivity | 2.97 mmol g⁻¹ cell | 7.64 mmol g⁻¹ cell |

| Enantiomeric Excess of (S)-DCP | >99% | 99.1% |

| Data sourced from studies on (R,S)-2,3-dichloro-1-propanol resolution. |

Stereoselective and Enantioselective Synthesis

Controlling the three-dimensional structure during synthesis is crucial for producing specific stereoisomers of this compound. This is achieved through stereoselective and enantioselective methods that often rely on chiral catalysts or auxiliaries.

Asymmetric synthesis frequently employs chiral auxiliaries, which are chiral molecules temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. researchgate.net For example, Evans' chiral oxazolidinones have been successfully used as auxiliaries in a wide range of asymmetric transformations to construct medicinally important compounds. researchgate.net In the context of this compound, a chiral auxiliary could be attached to a precursor molecule to guide the addition of chlorine atoms or a hydroxyl group, leading to a specific diastereomer. After the key stereocenter-forming step, the auxiliary is removed.

Chiral catalysts, particularly those based on transition metals, are also central to enantioselective synthesis. mdpi.com Dirhodium tetracarboxylate catalysts, for instance, have been shown to be highly effective in enantioselective and diastereoselective cyclopropanations, demonstrating the ability of a chiral catalyst to control the formation of multiple stereocenters. nih.gov A similar catalytic approach could be envisioned for the asymmetric chlorination or hydroxylation of an appropriate alkene precursor to yield enantiomerically enriched this compound.

The control mechanism in stereoselective synthesis hinges on creating a diastereomeric transition state with a significant energy difference between the pathways leading to different stereoisomers. nih.gov When a chiral catalyst is used, it forms a complex with the substrate, creating a chiral pocket or environment. nih.gov The substrate is forced to adopt a specific orientation within this environment to minimize steric hindrance, thereby exposing one face of the molecule to the reacting species.

For example, in rhodium-catalyzed reactions, the stereoselectivity is often controlled by how the substrate fits into the chiral pocket generated by the catalyst's ligands. nih.gov This catalyst-substrate recognition ensures that the subsequent chemical transformation occurs with high facial selectivity, leading to the preferential formation of one enantiomer over the other. nih.gov Similarly, chiral auxiliaries function by creating steric bias, forcing an incoming reagent to attack from the less hindered face of the molecule, thus controlling the stereochemistry of the newly formed chiral center. nih.gov

By-product and Impurity Formation during Industrial Processes

Industrial processes for producing dichloropropanols, such as the chlorination of glycerol with hydrochloric acid, typically yield a mixture of isomers rather than a single pure compound. google.com The primary products of this reaction are 1,3-dichloro-2-propanol and 2,3-dichloro-1-propanol. chemicalbook.com

During the glycerol chlorination process, several by-products and impurities can be formed. The reaction proceeds through the formation of monochloropropanediols (MCPD), primarily 3-chloro-1,2-propanediol (B139630) (3-MCPD). scielo.br This intermediate is then further chlorinated to form dichloropropanols (DCP).

Table 2: Typical Product Distribution in Glycerol Chlorination at 110°C

| Compound | Yield after 12h |

| 3-chloro-1,2-propanediol (3-MCPD) | - |

| 1,3-dichloro-2-propanol (1,3-DCP) | 13.58% |

| 2,3-dichloro-1-propanol (2,3-DCP) | 0.34% |

| 2-chloro-1,3-propanediol (2-MCPD) | 4.46% |

| Data adapted from chlorination reactions catalyzed by Brønsted acidic ionic liquids. |

Reactivity and Chemical Transformations of 1,2 Dichloro 1 Propanol

Dehydrochlorination Reactions

The dehydrochlorination of dichloropropanols is a critical industrial reaction, primarily for the synthesis of epichlorohydrin (B41342), a valuable chemical intermediate. This process involves the removal of a hydrogen atom and a chlorine atom from the molecule, typically facilitated by a basic agent, to form an epoxide ring.

The primary product of the dehydrochlorination of dichloropropanol (B8674427) isomers is epichlorohydrin. atlantis-press.com This reaction is essentially an intramolecular Williamson ether synthesis, where the hydroxyl group, after being deprotonated by a base, acts as a nucleophile to displace a nearby chlorine atom, leading to the formation of a cyclic ether. The process is typically carried out in a reaction-stripping column to continuously remove the more volatile epichlorohydrin from the reaction mixture, which helps to prevent side reactions and improve the yield. researchgate.net

The dehydrochlorination of dichloropropanols in a basic aqueous solution is a rapid reaction involving the elimination of hydrogen chloride. The accepted mechanism for this transformation is a two-step process. First, a base (like the hydroxide (B78521) ion, OH⁻) abstracts the acidic proton from the hydroxyl group of the 1,2-dichloro-1-propanol molecule. This deprotonation results in the formation of a transient alkoxide ion.

The efficiency and selectivity of the dehydrochlorination reaction are highly dependent on several key parameters. Optimizing these conditions is crucial for maximizing the yield of epichlorohydrin and minimizing the formation of by-products like glycerol (B35011). researchgate.netgoogle.com

Temperature: The reaction temperature significantly influences the rate of both the desired dehydrochlorination and the undesired hydrolysis side reactions. Increasing the temperature generally accelerates the reaction rate. researchgate.net However, temperatures above a certain threshold (e.g., 70-80°C) can favor the hydrolysis of epichlorohydrin, especially in the presence of excess base. researchgate.net Studies have shown that an optimal temperature can lead to high yields; for instance, one process identified 50°C as the optimal reaction temperature to achieve a high yield of epichlorohydrin while minimizing side reactions. atlantis-press.com Another study determined an optimal temperature of 70°C for a specific set of conditions. researchgate.net

The table below summarizes the influence of reaction conditions on the dehydrochlorination of dichloropropanols.

| Parameter | Effect on Epichlorohydrin Formation | Optimal Conditions/Observations |

| pH / Base Concentration | Higher pH increases the rate of dehydrochlorination but also the rate of epichlorohydrin hydrolysis. | A slight excess of base (e.g., molar ratio of OH⁻ to Dichloropropanol of 1.05) is often optimal. atlantis-press.comaidic.it |

| Temperature | Higher temperature increases the reaction rate but can also increase the rate of hydrolysis by-product formation. | Optimal temperatures are typically in the range of 50-70°C, depending on the reactor setup and other parameters. atlantis-press.comresearchgate.net |

| Reaction Time | Dehydrochlorination is a fast reaction, often completed within seconds to minutes. atlantis-press.comresearchgate.net | Shorter reaction times are favored to minimize the subsequent hydrolysis of epichlorohydrin. atlantis-press.com |

The dichloropropanol feedstock used in industrial epichlorohydrin production is typically a mixture of isomers, primarily 1,3-dichloro-2-propanol (B29581) and 2,3-dichloro-1-propanol (B139626). aidic.it Kinetic studies have quantitatively demonstrated that there is a significant difference in the reactivity of these isomers.

Research indicates that 1,3-dichloro-2-propanol is substantially more reactive than 2,3-dichloro-1-propanol in the dehydrochlorination reaction. researchgate.netaidic.it In fact, the reaction of 1,3-dichloro-2-propanol with NaOH is so rapid that in process simulations, it is often assumed to be completely reacted at the beginning of the process. aidic.it The lower reactivity of the 2,3-dichloro-1-propanol isomer means that reaction conditions (such as temperature, residence time, and base concentration) must be adjusted to ensure its complete conversion. google.com While direct kinetic data for this compound is less common in the literature, the general principles of reactivity in dehydrochlorination suggest that steric hindrance and the stability of the transition state play key roles.

Formation of Epichlorohydrin

Oxidation Reactions

While specific studies on the enzymatic oxidation of this compound are limited, the metabolic pathways of closely related chloropropanols and chlorinated alkanes provide strong indications of the likely enzymatic processes involved. The metabolism of these compounds is a key aspect of their toxicology and bioremediation.

The metabolism of the isomer 1,3-dichloro-2-propanol in bacteria is understood to proceed through a two-step enzymatic pathway. nih.gov

Dehalogenation: The first step is catalyzed by a halohydrin dehalogenase, which converts the dichloropropanol into epichlorohydrin. derpharmachemica.com

Hydrolysis: The resulting epichlorohydrin is then hydrolyzed by an epoxide hydrolase to form glycerol. derpharmachemica.com

In mammals, the metabolism of compounds like 1,2-dichloropropane (B32752) (a structurally similar compound lacking the hydroxyl group) is known to be mediated by the cytochrome P450 enzyme system, specifically CYP2E1. cdc.gov This pathway typically involves an initial oxidation step. Another major metabolic route for such chlorinated compounds is conjugation with glutathione, a process catalyzed by glutathione S-transferases. tandfonline.com For 1,2-dichloropropane, this leads to the formation of mercapturic acid derivatives which are excreted in the urine. tandfonline.com

Given these precedents, it is plausible that the enzymatic oxidation of this compound in biological systems could involve one or more of the following pathways:

Oxidation of the alcohol group, potentially catalyzed by an alcohol dehydrogenase.

Oxidative dehalogenation mediated by cytochrome P450 enzymes.

Direct conjugation with glutathione, followed by further metabolism to mercapturic acids.

Oxidative Degradation Products and Mechanisms

The oxidative degradation of this compound involves the transformation of its secondary alcohol group. While specific studies detailing the comprehensive oxidative mechanisms for this compound are not extensively documented, established principles of organic chemistry allow for the prediction of its primary degradation products.

The principal reaction pathway for the oxidation of a secondary alcohol is the formation of a ketone. In the case of this compound, oxidation would convert the hydroxyl group on the first carbon into a carbonyl group. This process would yield 1,2-dichloro-1-propanone .

The reaction can be generalized as follows:

CH₃-CHCl-CH(OH)Cl + [O] → CH₃-CHCl-C(=O)Cl + H₂O

Further, more aggressive oxidation under harsh conditions could potentially lead to the cleavage of carbon-carbon bonds, resulting in smaller chlorinated carboxylic acids, carbon dioxide, and inorganic chloride. However, the initial and most common oxidative product is the corresponding ketone. The specific mechanisms and product distribution would depend significantly on the nature of the oxidizing agent used (e.g., permanganate, dichromate, or advanced oxidation processes) and the reaction conditions.

Nucleophilic Substitution Reactions

This compound features two distinct sites for nucleophilic attack: the two carbon atoms bonded to chlorine and the hydroxyl group itself. The reactivity of these sites depends on the reaction mechanism and conditions.

The two chlorine atoms in this compound are attached to a primary carbon (C2) and a secondary carbon (C1). This structural difference influences the preferred mechanism of nucleophilic substitution. ncert.nic.in

SN2 Mechanism: The chlorine atom on the primary carbon (C2) is more susceptible to attack via the SN2 (Substitution Nucleophilic Bimolecular) mechanism. This is a single-step process where the nucleophile attacks the carbon atom, and the leaving group (chloride ion) departs simultaneously. chemguide.co.uk This pathway is favored by strong, sterically unhindered nucleophiles and polar aprotic solvents.

SN1 Mechanism: The chlorine atom on the secondary carbon (C1) can be displaced through either an SN1 or SN2 mechanism. The SN1 (Substitution Nucleophilic Unimolecular) mechanism involves a two-step process where the leaving group first departs to form a secondary carbocation intermediate, which is then attacked by the nucleophile. chemguide.co.ukucsb.edu This pathway is favored by polar protic solvents (like water or ethanol) and weaker nucleophiles, as the solvent helps stabilize the carbocation intermediate. ncert.nic.in

The competition between these pathways is dictated by the nucleophile, solvent, and temperature. For instance, a strong nucleophile like the hydroxide ion (OH⁻) in a less polar solvent would likely favor an SN2 reaction at both positions, though it would be faster at the primary carbon. chemguide.co.uk

| Nucleophile | Reagent Example | Potential Product (Substitution at C1) | Potential Product (Substitution at C2) |

|---|---|---|---|

| Hydroxide (OH⁻) | Sodium Hydroxide (NaOH) | 2-chloro-1,1-propanediol (likely unstable) | 1-chloro-1,2-propanediol |

| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | 2-chloro-1-cyanopropan-1-ol | 1-chloro-2-cyanopropan-1-ol |

| Iodide (I⁻) | Sodium Iodide (NaI) | 2-chloro-1-iodopropan-1-ol | 1-chloro-2-iodopropan-1-ol |

| Ammonia (NH₃) | Ammonia (NH₃) | 1-amino-2-chloropropan-1-ol | 2-amino-1-chloropropan-1-ol |

The hydroxyl (-OH) group is a poor leaving group. For it to be displaced in a nucleophilic substitution reaction, it must first be converted into a better leaving group.

One common method is protonation in the presence of a strong acid, such as a hydrohalic acid (e.g., HCl or HBr). The acid protonates the hydroxyl group to form an alkyloxonium ion (-OH₂⁺). The leaving group is now a neutral water molecule, which is much more stable. A nucleophile, such as a halide ion, can then attack the carbon atom, displacing the water molecule. For example, reaction with concentrated HCl would lead to the formation of 1,1,2-trichloropropane .

R-OH + H-X → R-OH₂⁺ + X⁻ → R-X + H₂O

Alternatively, the hydroxyl group can be converted into a sulfonate ester (like a tosylate) or reacted with reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). chemguide.co.uk These reactions replace the -OH group with a chlorine atom, also yielding 1,1,2-trichloropropane, with gaseous byproducts like sulfur dioxide and hydrogen chloride in the case of thionyl chloride. chemguide.co.uk

Isomerization and Rearrangement Processes

This compound, as a halohydrin, can undergo rearrangement, most notably through the formation of an epoxide intermediate. This process is typically initiated by a base. wikipedia.orgbyjus.com

The mechanism involves an intramolecular SN2 reaction. byjus.com

Deprotonation: A base (e.g., hydroxide ion) removes the acidic proton from the hydroxyl group, forming a negatively charged alkoxide ion.

Intramolecular Attack: The newly formed alkoxide acts as an internal nucleophile. It attacks the adjacent carbon atom (C2) that bears a chlorine atom.

Epoxide Formation: The attack displaces the chloride ion as the leaving group, resulting in the formation of a three-membered ring containing oxygen, known as an epoxide. The specific product would be a chloro-substituted epoxide, 2-(chloromethyl)-2-methyloxirane .

This epoxide is a highly strained and reactive intermediate. In the presence of a nucleophile (such as a chloride ion in the reaction mixture), the ring can be opened. The nucleophilic attack can occur at either of the two carbons of the epoxide ring. This ring-opening can lead to the formation of an isomeric dichloropropanol, such as 2,3-dichloro-1-propanol . This pathway represents a significant route for the isomerization of this compound to one of its structural isomers under basic conditions.

Following a comprehensive search for scholarly articles, patents, and chemical literature, it is not possible to generate a detailed article on the chemical compound This compound that adheres to the specified outline.

There is a significant lack of available information regarding the specific synthetic utility and applications of this compound (CAS No. 108026-03-5). The vast majority of published research and industrial documentation focuses on its isomers, 2,3-Dichloro-1-propanol (CAS No. 616-23-9) and 1,3-Dichloro-2-propanol (CAS No. 96-23-1).

These other isomers are the primary dichloropropanols used as key intermediates in large-scale chemical manufacturing, particularly for the production of epichlorohydrin. Attributing the applications and synthetic roles of these isomers to this compound would be scientifically inaccurate. The specific data required to populate the requested sections—such as its role as a precursor for epichlorohydrin, a building block for pharmaceuticals, or its use in advanced synthetic transformations—is not present in the available sources for this compound.

Therefore, to maintain scientific accuracy and avoid generating unsubstantiated content, the requested article cannot be created.

Applications and Synthetic Utility in Chemical Science

Advanced Synthetic Transformations Utilizing 1,2-Dichloro-1-propanol

Chiral Building Block in Stereoselective Synthesis

The use of optically active this compound as a chiral building block in stereoselective synthesis is not extensively documented in publicly available scientific literature. While chiral chlorohydrins are recognized as valuable intermediates for the synthesis of a wide range of organic compounds, including amino alcohols, epoxides, and glycols, research has predominantly focused on related structural isomers such as 2,3-dichloro-1-propanol (B139626) and 3-chloro-1,2-propanediol (B139630). acs.org

Enantiomerically pure C3 synthons like (R)-2,3-dichloro-1-propanol have been prepared through methods such as chloroperoxidase-catalyzed halo-hydroxylation, achieving high enantiomeric excess. For instance, the enzymatic conversion of chloropropene can yield (R)-2,3-dichloro-1-propanol with an enantiomeric excess (ee) of 98.1%. Similarly, microbial processes have been employed to produce enantiopure (R)-3-chloro-1,2-propanediol from prochiral precursors. These compounds serve as versatile starting materials in the synthesis of pharmaceuticals and other bioactive molecules.

However, specific examples detailing the application of enantiomerically pure (R)- or (S)-1,2-dichloro-1-propanol in asymmetric synthesis are scarce. The inherent structural features of this compound, with two chiral centers, suggest its potential as a stereochemically rich precursor. In principle, its vicinal dichloro and hydroxyl functionalities could be manipulated with high stereocontrol to introduce new stereogenic centers, making it a potentially valuable, though currently underutilized, synthon in organic chemistry.

Further research would be necessary to explore and establish the synthetic utility of optically active this compound as a chiral building block for stereoselective transformations.

Spectroscopic and Analytical Methodologies for Research

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the detailed characterization of 1,2-dichloro-1-propanol. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman spectroscopy, and Mass Spectrometry (MS) each offer unique insights into the molecular framework of the compound.

NMR spectroscopy is a powerful tool for determining the precise structure of this compound. While comprehensive spectral data for this compound is not extensively published, its expected NMR characteristics can be predicted based on the analysis of its isomers and related chlorinated propanols.

The ¹H and ¹³C NMR spectra of this compound are expected to be distinct from its isomers, such as 1,3-dichloro-2-propanol (B29581) and 2,3-dichloro-1-propanol (B139626), due to the unique chemical environment of each proton and carbon atom.

In the ¹H NMR spectrum of this compound, three distinct signals are anticipated: a doublet for the methyl protons (C3), a multiplet for the methine proton at C2, and a doublet for the methine proton at C1. The proton at C1, being attached to a carbon bearing both a chlorine atom and a hydroxyl group, would likely appear at the most downfield chemical shift. The proton at C2, adjacent to both the chlorinated carbon and the methyl group, would also be significantly deshielded. The methyl protons at C3 would be expected at the most upfield position.

The ¹³C NMR spectrum would similarly show three distinct signals corresponding to the three carbon atoms. The carbon C1, bonded to both chlorine and oxygen, would be the most deshielded. The C2 carbon, also bonded to a chlorine atom, would appear at a downfield shift, while the methyl carbon (C3) would be the most upfield.

The differentiation from its isomers is clear when considering their expected spectra. For instance, 1,3-dichloro-2-propanol would exhibit symmetry in its ¹H NMR spectrum for the two CH₂Cl groups, leading to a different splitting pattern and integration compared to this compound. The spectrum for 1,3-dichloro-2-propanol shows signals around 4.07 ppm, 3.70 ppm, and 2.6 ppm chemicalbook.com. 2,3-dichloro-1-propanol would also present a unique set of signals reflecting its structure.

| Isomer | Predicted ¹H NMR Signals | Predicted ¹³C NMR Signals |

|---|---|---|

| This compound | - Doublet (CH₃)

| - C1 (-CH(OH)Cl)

|

| 1,3-Dichloro-2-propanol | - Multiplet (CHOH)

| - C1, C3 (-CH₂Cl)

|

| 2,3-Dichloro-1-propanol | - Multiplet (CHCl)

| - C1 (-CH₂OH)

|

The conformational preferences of this compound can be investigated using NMR spectroscopy, primarily by analyzing the vicinal coupling constants (³J) between protons on adjacent carbon atoms. The magnitude of these coupling constants is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring these constants, the populations of different staggered conformations (gauche and anti) can be estimated.

For this compound, rotation around the C1-C2 bond would lead to different spatial arrangements of the chlorine atoms, the hydroxyl group, and the methyl group. Intramolecular interactions, such as hydrogen bonding between the hydroxyl group and a chlorine atom, as well as steric and electrostatic repulsions, will influence the stability of these conformers. In solution, the molecule will exist as an equilibrium of these conformers, and the observed NMR spectrum will be a weighted average of the spectra of the individual conformers. Low-temperature NMR studies can sometimes "freeze out" these conformations, allowing for the direct observation of individual conformers. Theoretical calculations are often used in conjunction with NMR data to provide a more detailed understanding of the conformational landscape.

IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The functional groups present in this compound will give rise to characteristic absorption bands in the IR spectrum and scattering peaks in the Raman spectrum.

Key expected vibrational frequencies for this compound include:

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ in the IR spectrum, characteristic of the hydroxyl group.

C-H Stretching: Bands in the 2850-3000 cm⁻¹ region.

C-O Stretching: A strong band in the 1000-1260 cm⁻¹ region.

C-Cl Stretching: Strong bands typically observed in the 600-800 cm⁻¹ region. The presence of two C-Cl bonds may lead to multiple bands in this region.

The NIST Chemistry WebBook provides an IR spectrum for the isomer 2,3-dichloro-1-propanol, which shows characteristic absorptions for O-H, C-H, C-O, and C-Cl stretching, providing a useful comparison for the expected spectrum of this compound nist.gov. The precise positions of these bands for this compound will be influenced by its specific structure and conformational isomerism.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |

|---|---|---|

| O-H Stretch | 3200 - 3600 | Broad band due to hydrogen bonding |

| C-H Stretch | 2850 - 3000 | Aliphatic C-H bonds |

| C-O Stretch | 1000 - 1260 | Strong absorption |

| C-Cl Stretch | 600 - 800 | Potentially multiple bands |

Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern upon ionization. The molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (128.99 g/mol ). Due to the presence of two chlorine atoms, the isotopic pattern of the molecular ion will be characteristic, with peaks at M, M+2, and M+4, reflecting the natural abundances of ³⁵Cl and ³⁷Cl.

The fragmentation of this compound is likely to proceed through several pathways, including the loss of a chlorine atom, a hydrogen chloride molecule, or the cleavage of the carbon-carbon bonds. Alpha-cleavage (cleavage of the C1-C2 bond) is a common fragmentation pathway for alcohols. The NIST Chemistry WebBook has a mass spectrum for the isomer 2,3-dichloro-1-propanol, which can serve as a reference for predicting the fragmentation of this compound nist.govnist.gov.

| m/z | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 128, 130, 132 | [C₃H₆Cl₂O]⁺ | Molecular Ion |

| 93, 95 | [M - Cl]⁺ | Loss of a chlorine radical |

| 79, 81 | [CH₂Cl-CHOH]⁺ | Alpha-cleavage |

| 62, 64 | [CH₂CHCl]⁺ | Loss of H₂O and Cl |

| 49, 51 | [CH₂Cl]⁺ | Cleavage of C-C bond |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, 13C NMR)

Chromatographic and Hyphenated Techniques for Analysis

Chromatographic techniques are essential for the separation and quantification of this compound from complex mixtures. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are commonly employed for the analysis of chloropropanols.

Gas Chromatography (GC) is well-suited for the analysis of volatile compounds like this compound. The choice of the stationary phase is critical for achieving good separation from its isomers and other components in a sample. When coupled with a mass spectrometer (GC-MS), it becomes a powerful tool for both separation and identification. GC-MS is frequently used for the determination of dichloropropanols in food and environmental samples. Often, derivatization of the hydroxyl group is performed to improve the chromatographic properties and sensitivity of the analysis.

High-Performance Liquid Chromatography (HPLC) can also be used for the analysis of this compound. Since the compound lacks a strong chromophore, detection can be achieved using a refractive index detector (RID) or by derivatization with a UV-absorbing or fluorescent tag. Reverse-phase HPLC with a C18 column is a common approach for separating polar organic compounds.

Hyphenated Techniques , such as GC-MS and LC-MS, combine the separation power of chromatography with the identification capabilities of mass spectrometry. These techniques offer high sensitivity and selectivity, making them ideal for trace analysis of this compound in complex matrices. For example, methods have been developed for the analysis of the isomer 1,3-dichloro-2-propanol in soy sauce and other foodstuffs using automated headspace GC-MS, which provides excellent sensitivity with a low limit of detection nih.govbiointerfaceresearch.com. Similar methodologies could be readily adapted for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development

Kinetic Study Methodologies

Understanding the reaction kinetics of this compound is essential for predicting its environmental fate, degradation pathways, and formation mechanisms.

Microchemical systems, also known as microreactors or lab-on-a-chip devices, offer significant advantages for studying reaction kinetics. These systems utilize channels with micrometer dimensions, providing a high surface-area-to-volume ratio, rapid heat and mass transfer, and precise control over reaction conditions such as temperature and residence time.

For studying the kinetics of reactions involving this compound (e.g., degradation or synthesis), a microchemical system would allow researchers to:

Rapidly Screen Reaction Conditions: By precisely controlling flow rates and temperature, a wide range of conditions can be tested quickly to determine their effect on the reaction rate.

Improve Safety: The small volumes used in microreactors minimize the risks associated with handling potentially hazardous reactants or products.

Acquire High-Quality Kinetic Data: The precise control over residence time allows for accurate measurements of reactant and product concentrations at different time points, which is essential for determining reaction rate constants and orders.

While specific studies on this compound using microchemical systems are not detailed in the provided search context, the principles are widely applied in chemical kinetics. The output from the microreactor can be coupled online with analytical techniques like GC-MS for real-time monitoring of the reaction progress, enabling the efficient collection of kinetic data.

Potentiometric and Titrimetric Techniques for Reaction Monitoring

Potentiometric and titrimetric methods are foundational analytical techniques employed to monitor the progress of chemical reactions involving this compound, particularly in reactions where there is a consumption or generation of an electrochemically active species. These methods are valued for their accuracy and the ability to provide real-time data on the concentration of specific reactants or products.

In the context of reactions such as the dehydrochlorination of dichloropropanols, potentiometric techniques can be effectively utilized. researchgate.net This typically involves monitoring the change in the concentration of ions, such as hydroxide (B78521) or chloride ions, using ion-selective electrodes. The principle of potentiometry is based on measuring the potential difference between a reference electrode and an indicator electrode immersed in the reaction mixture. This potential difference is related to the concentration of the target ion, allowing for the continuous tracking of its consumption or formation, which in turn reflects the reaction's progress.

Titrimetric analysis, another crucial method, involves the quantitative determination of a substance by reacting it with a solution of a known concentration (the titrant). uohyd.ac.inmedmuv.comresearchgate.netdepauw.edutaylorfrancis.com For reactions involving this compound, such as hydrolysis, the decrease in the concentration of the reactant can be measured over time through titration. researchgate.net For instance, in the base-mediated dehydrochlorination, the consumption of the base (e.g., sodium hydroxide) can be monitored by taking aliquots from the reaction mixture at specific time intervals, quenching the reaction, and then titrating the remaining base with a standard acid solution. semanticscholar.org This allows for the determination of the reaction rate by observing the change in reactant concentration over time.

The key steps in utilizing these techniques for reaction monitoring are:

Calibration: Ensuring the accurate response of the electrode or the concentration of the titrant.

Sampling: Drawing samples from the reaction vessel at precise time intervals.

Quenching: Halting the reaction in the collected sample to prevent further transformation before analysis.

Measurement: Performing the potentiometric reading or titration to determine the concentration of the species of interest.

These classical analytical methods provide the fundamental data required for the kinetic analysis of reactions involving this compound.

Determination of Rate Constants and Activation Energies

The kinetic parameters of a reaction, namely the rate constants and activation energy, provide critical insights into the reaction's mechanism and its dependence on temperature. For reactions involving this compound, these parameters are determined by studying the reaction rate at various temperatures and reactant concentrations.

The rate constant (k) is a proportionality factor that relates the rate of a reaction to the concentration of the reactants. It is determined experimentally by measuring the reaction rate at a constant temperature. While specific kinetic data for this compound is not detailed in the available literature, studies on the dehydrochlorination of the related isomer, 2,3-dichloro-1-propanol, provide a clear example of how such data is obtained and presented. researchgate.netresearchgate.net In this research, the reaction kinetics were found to be first-order with respect to the hydroxyl ion concentration and second-order with respect to the dichloropropanol (B8674427) concentration. researchgate.netresearchgate.net

The rate constants for the dehydrochlorination of 2,3-dichloro-1-propanol were determined over a temperature range of 50–80 °C. researchgate.netresearchgate.net This data can be compiled into a table to illustrate the relationship between temperature and the rate constant.

Table 1: Rate Constants for the Dehydrochlorination of 2,3-Dichloro-1-propanol at Various Temperatures

| Temperature (°C) | Temperature (K) | Rate Constant (k) |

|---|---|---|

| 50 | 323.15 | Value not specified |

| 60 | 333.15 | Value not specified |

| 70 | 343.15 | Value not specified |

| 80 | 353.15 | Value not specified |

Note: Specific rate constant values at each temperature were not provided in the source material, though the study determined them within this range. The data is for the isomer 2,3-dichloro-1-propanol.

Once the rate constants are determined at different temperatures, the activation energy (Ea) and the pre-exponential factor (A) can be calculated using the Arrhenius equation:

k = A * e(-Ea/RT)

where:

k is the rate constant

A is the pre-exponential factor

Ea is the activation energy

R is the ideal gas constant

T is the absolute temperature in Kelvin

By plotting the natural logarithm of the rate constant (ln k) versus the reciprocal of the absolute temperature (1/T), a linear relationship is typically observed. The slope of this line is equal to -Ea/R, from which the activation energy can be calculated. The y-intercept of the line corresponds to ln A, allowing for the determination of the pre-exponential factor.

For the dehydrochlorination of 2,3-dichloro-1-propanol, the activation energy was determined to be 150 (±10) kJ mol⁻¹, with a pre-exponential factor of 1.61 × 10²⁵. researchgate.netresearchgate.net

Table 2: Arrhenius Parameters for the Dehydrochlorination of 2,3-Dichloro-1-propanol

| Parameter | Value |

|---|---|

| Activation Energy (Ea) | 150 (±10) kJ mol⁻¹ |

| Pre-exponential Factor (A) | 1.61 × 10²⁵ |

Source: Data for the isomer 2,3-dichloro-1-propanol. researchgate.netresearchgate.net

This systematic approach allows for a comprehensive understanding of the kinetics of reactions involving chloropropanols.

Environmental Fate and Degradation Pathways Academic Perspective

Abiotic Degradation Pathways

Abiotic degradation refers to the transformation of a chemical compound through non-biological processes. For 1,2-dichloro-1-propanol, these pathways primarily involve reactions with water and the influence of environmental pH.

Detailed experimental studies specifically quantifying the rates and delineating the precise mechanisms of hydrolysis and elimination reactions for this compound are not extensively available in the reviewed scientific literature. However, based on the chemical structure of vicinal dichlorohydrins, both nucleophilic substitution (hydrolysis) and elimination reactions are anticipated to be potential abiotic degradation pathways.

Hydrolysis would involve the displacement of a chlorine atom by a hydroxyl group, leading to the formation of a chloropropanediol. Elimination reactions, on the other hand, would result in the removal of hydrogen chloride (HCl) to form an unsaturated compound. The relative contribution of these pathways is expected to be influenced by environmental conditions such as temperature and the presence of other chemical species.

The chemical stability of this compound is expected to be significantly influenced by pH. For related chloropropanols, it has been observed that the rate of degradation can be affected by both acidic and alkaline conditions. For instance, the degradation of 2,3-dichloro-1-propanol (B139626) is influenced by pH, with increased breakdown observed at higher pH levels nih.gov. While specific quantitative data for this compound is not available, it is reasonable to infer that similar pH dependencies would exist, with the rates of both hydrolysis and elimination reactions being pH-dependent. Alkaline conditions, for example, would likely favor elimination reactions.

Biotic Degradation Pathways: Microbial Transformations

The biodegradation of chlorinated propanols, including isomers of dichloropropanol (B8674427), is a key process in their environmental remediation. This transformation is primarily mediated by specific microbial enzymes.

Microbial degradation of chlorinated aliphatic compounds is often initiated by dehalogenase enzymes. These enzymes catalyze the cleavage of carbon-halogen bonds, which is a critical first step in the mineralization of these compounds. Various bacterial strains have been identified that can utilize dichloropropanol isomers as a carbon and energy source, indicating the presence of effective dehalogenase systems nih.govresearchgate.netnih.govbalewa.ch. While much of the detailed research has focused on 2,3-dichloro-1-propanol and 1,3-dichloro-2-propanol (B29581), the enzymatic machinery involved is relevant to understanding the potential biodegradation of this compound nih.govresearchgate.netnih.govbalewa.ch.

The enzymatic dechlorination of vicinal haloalcohols like dichloropropanols can proceed through different mechanisms. One common pathway involves an intramolecular nucleophilic substitution, where the hydroxyl group attacks the adjacent carbon bearing a chlorine atom, leading to the formation of an epoxide intermediate and the release of a chloride ion. This reaction is catalyzed by enzymes known as halohydrin dehalogenases. Subsequently, the epoxide can be hydrolyzed by an epoxide hydrolase to form a diol.

An alternative mechanism observed in some bacteria involves an oxidative dehalogenation. For example, a quinohemoprotein alcohol dehydrogenase has been shown to catalyze the oxidation of 2,3-dichloro-1-propanol with a concomitant release of chloride, forming 2-chloroacrolein (B1216256) biointerfaceresearch.com. This highlights the diversity of enzymatic strategies for dichloropropanol degradation.

It is important to note that specific studies detailing the dominant dechlorination mechanism for this compound are limited.

Enzymatic reactions are often stereospecific, meaning they preferentially act on one enantiomer of a chiral molecule. Since this compound is a chiral compound, its microbial degradation is expected to exhibit stereospecificity. Studies on the degradation of 2,3-dichloro-1-propanol by Pseudomonas sp. have shown that the conversion is stereospecific, with the bacterium preferentially degrading one enantiomer, leading to the accumulation of the other and the formation of an optically active product tandfonline.comoup.com. Similarly, the microbial transformation of 3-chloro-1,2-propandiol has also been shown to be stereospecific biointerfaceresearch.com.

This enantioselectivity is a critical factor in the complete biodegradation of racemic mixtures of chlorinated propanols. The presence of enzymes that can act on both enantiomers is necessary for complete mineralization. Research on 1,3-dichloro-2-propanol has identified different sets of enzymes, some of which are non-stereospecific, while others exhibit a preference for producing (R)-rich products.

Due to the lack of specific research on this compound, a data table detailing the stereospecificity of enzymatic reactions for this particular compound cannot be provided. However, the principle of stereoselective degradation is a key aspect of the microbial metabolism of such chiral pollutants.

Isolation and Characterization of Degrading Microorganisms

The biodegradation of chlorinated propanols, including this compound, is facilitated by various microorganisms that have been isolated and characterized in academic research. These microorganisms are typically sourced from environments with a history of contamination by chlorinated compounds, such as industrial sites and agricultural soils. Among the frequently cited genera with the capacity to degrade dichloropropanols are Pseudomonas, Corynebacterium, and Agrobacterium.

Pseudomonas species are well-documented for their metabolic versatility and ability to degrade a wide range of xenobiotic compounds. For instance, Pseudomonas cichorii 170 has been shown to utilize 1,3-dichloropropene (B49464), a related chlorinated aliphatic compound, as a sole carbon and energy source. nih.govrug.nl This bacterium produces dehalogenases that are crucial for the initial steps of degradation. nih.govrug.nl While not specific to this compound, the enzymatic machinery found in such Pseudomonas strains is indicative of their potential to metabolize other chlorinated propanols. Another relevant example is Pseudomonas putida, which has been a target for genetic engineering to enhance the degradation of chlorinated propanes. nih.govnih.gov

Corynebacterium species have also been identified as key players in the degradation of dichloropropanols. Corynebacterium sp. strain N-1074 is a notable example that can transform 1,3-dichloro-2-propanol. nih.govnih.govbohrium.com This strain possesses enzymes that catalyze the dechlorination of the compound, initiating its breakdown. nih.govnih.govbohrium.com The metabolic pathways in Corynebacterium often involve stereospecific enzymes, highlighting the complexity of biodegradation processes. nih.govnih.gov

Agrobacterium is another genus that has been implicated in the breakdown of chlorinated propanols. Agrobacterium radiobacter AD1 is capable of utilizing 1,3-dichloro-2-propanol or epichlorohydrin (B41342) as its sole carbon source. nih.gov Research on this strain has provided valuable insights into the non-enantioselective degradation pathways of these compounds. nih.gov Furthermore, Agrobacterium species have been successfully used as hosts for genetically engineered enzymes to achieve the degradation of more recalcitrant chlorinated compounds like 1,2,3-trichloropropane (B165214) (TCP), which involves dichloropropanol intermediates. nih.gov

The following table summarizes key microorganisms involved in the degradation of chlorinated propanols and related compounds.

| Microorganism | Degraded Compound(s) | Key Findings |

| Pseudomonas cichorii 170 | 1,3-Dichloropropene | Utilizes the compound as a sole carbon and energy source; produces multiple dehalogenases. nih.govrug.nl |

| Pseudomonas putida MC4 | 2,3-Dichloro-1-propanol | Used as a host for genetic engineering to degrade 1,2,3-trichloropropane, with 2,3-dichloro-1-propanol as an intermediate. nih.govnih.gov |

| Corynebacterium sp. N-1074 | 1,3-Dichloro-2-propanol | Capable of enantioselective transformation of the compound. nih.govnih.govbohrium.com |

| Agrobacterium radiobacter AD1 | 1,3-Dichloro-2-propanol, Epichlorohydrin | Utilizes these compounds as a sole carbon source through a non-enantioselective pathway. nih.gov |

Metabolic Pathways and Intermediate Products

While the specific metabolic pathway for this compound is not extensively detailed in existing literature, the degradation of closely related dichloropropanols and other chlorinated aliphatic compounds provides a model for its likely breakdown. The central mechanism in the aerobic biodegradation of these compounds is initiated by dehalogenation, a process catalyzed by dehalogenase enzymes.

For chlorinated propanes and propenes, the initial step often involves a hydrolytic dehalogenation, where a chlorine atom is replaced by a hydroxyl group. For instance, the degradation of 1,3-dichloropropene by Pseudomonas cichorii 170 begins with its conversion to 3-chloroallyl alcohol. nih.govrug.nlresearchgate.net This is followed by oxidation of the alcohol to an aldehyde and then to a carboxylic acid (3-chloroacrylic acid), which is subsequently dehalogenated. nih.govrug.nlresearchgate.net

In the case of dichloropropanols, the pathway can also involve the formation of epoxides. For example, the transformation of 1,3-dichloro-2-propanol by Corynebacterium sp. strain N-1074 proceeds through the transient formation of epichlorohydrin. nih.govbohrium.com This epoxide is then hydrolyzed to 3-chloro-1,2-propanediol (B139630). nih.govbohrium.com

Based on these analogous pathways, a plausible metabolic route for this compound would likely involve one of the following initial steps:

Hydrolytic Dehalogenation: A dehalogenase could replace one of the chlorine atoms with a hydroxyl group, forming a chloropropanediol.

Oxidation: The primary alcohol group could be oxidized to an aldehyde, forming 1,2-dichloro-1-propanal, followed by further oxidation to 1,2-dichloropropanoic acid. Subsequent dehalogenation would then occur.

Following the initial enzymatic attack, the resulting intermediates are channeled into central metabolic pathways. For example, after dehalogenation, the resulting propanediol (B1597323) or other short-chain acids can be further metabolized to intermediates of the Krebs cycle, ultimately leading to complete mineralization to carbon dioxide and water.

The table below outlines the proposed and identified intermediates in the degradation of related chlorinated compounds.

| Original Compound | Key Intermediate(s) | Degrading Microorganism(s) |

| 1,3-Dichloropropene | 3-Chloroallyl alcohol, 3-Chloroacrylic acid | Pseudomonas cichorii 170 |

| 1,3-Dichloro-2-propanol | Epichlorohydrin, 3-Chloro-1,2-propanediol, β-Chlorolactate | Corynebacterium sp. N-1074 |

| 1,2,3-Trichloropropane | 2,3-Dichloro-1-propanol, (S)-2,3-Dichloropropanol, Epichlorohydrin, Glycidol, Glycerol (B35011) | Genetically engineered E. coli and Pseudomonas putida |

Genetic Engineering Approaches for Enhanced Biodegradation

The natural biodegradation of highly chlorinated compounds can be slow and inefficient. Genetic engineering offers a promising approach to enhance the degradation capabilities of microorganisms. udel.edu This often involves the introduction of genes encoding key enzymes into a robust host organism or the modification of existing enzymes to improve their activity and substrate specificity.

A significant area of research has been the engineering of bacteria for the bioremediation of 1,2,3-trichloropropane (TCP), a highly recalcitrant pollutant. nih.govnih.gov The degradation of TCP often proceeds through dichloropropanol intermediates. One strategy involves introducing an engineered haloalkane dehalogenase with improved activity towards TCP into a bacterium that can naturally degrade the resulting dichloropropanol. nih.govnih.gov For example, the dehalogenase gene dhaA31 has been introduced into Pseudomonas putida MC4, a strain capable of degrading 2,3-dichloro-1-propanol. nih.govnih.gov The resulting engineered bacterium was able to grow on TCP as the sole carbon source, demonstrating the successful creation of a novel metabolic pathway. nih.govnih.gov

Another approach involves assembling a synthetic metabolic pathway in a host organism like Escherichia coli. This has been achieved for TCP degradation by introducing genes for a haloalkane dehalogenase, a halohydrin dehalogenase, and an epoxide hydrolase. researchgate.net This synthetic pathway converts TCP to glycerol, a non-toxic compound. researchgate.net

These genetic engineering strategies highlight the potential for developing powerful biocatalysts for the remediation of environments contaminated with chlorinated propanols and their precursors. The key elements of these approaches are summarized below.

| Engineering Strategy | Target Compound | Host Organism | Key Genes/Enzymes Involved | Outcome |

| Introduction of an engineered dehalogenase | 1,2,3-Trichloropropane | Pseudomonas putida MC4 | Engineered haloalkane dehalogenase (dhaA31) | Enhanced degradation of TCP with 2,3-dichloro-1-propanol as an intermediate. nih.govnih.gov |

| Assembly of a synthetic metabolic pathway | 1,2,3-Trichloropropane | Escherichia coli BL21(DE3) | Haloalkane dehalogenase, Halohydrin dehalogenase, Epoxide hydrolase | Complete mineralization of TCP to glycerol. researchgate.net |

| Co-expression of evolved enzymes | cis-1,2-Dichloroethylene | Escherichia coli | Evolved Toluene ortho-Monooxygenase, Engineered Epoxide Hydrolase | Enhanced mineralization of the target compound. psu.edu |

Environmental Distribution and Persistence in Academic Studies

Occurrence in Environmental Matrices (e.g., Water, Effluents)

Chlorinated propanols, including isomers like this compound, are not naturally occurring compounds. Their presence in the environment is a result of anthropogenic activities. nih.gov They can be found in industrial effluents, particularly from chemical manufacturing plants that use these compounds as intermediates or generate them as byproducts. tandfonline.com For example, 1,3-dichloro-2-propanol is used in the production of epichlorohydrin, and its presence in the environment can be linked to this industry. nih.gov

While specific data on the environmental concentrations of this compound are scarce, studies on related compounds provide an indication of their potential distribution. Three-carbon chlorinated aliphatic hydrocarbons (3C-CAHs) can be discharged into surface water, groundwater, and soil. tandfonline.com Groundwater contamination can occur from leaks or spills at industrial facilities. tandfonline.com Soil can also become a reservoir for these compounds through direct disposal of industrial waste or from agricultural use of related compounds like 1,3-dichloropropene as a pesticide. tandfonline.com

Wastewater from publicly owned treatment works (POTWs) can also contain a variety of industrial and consumer product chemicals, and while not specifically designed to remove them, some reduction in their concentrations can occur during treatment. epa.gov

The following table provides a general overview of the potential occurrence of chlorinated propanols in various environmental matrices based on studies of related compounds.

| Environmental Matrix | Potential Sources |

| Industrial Effluents | Direct discharge from chemical manufacturing plants, particularly those producing epichlorohydrin and other chlorinated compounds. nih.govtandfonline.com |

| Groundwater | Leaks and spills from industrial sites and storage tanks. tandfonline.com |

| Surface Water | Runoff from contaminated sites, direct industrial discharges, and atmospheric deposition. tandfonline.com |

| Soil | Improper disposal of industrial waste and application of pesticides containing related chlorinated compounds. tandfonline.com |

Degradation Kinetics in Environmental Systems

The persistence of a chemical in the environment is determined by its degradation kinetics, which can be influenced by both abiotic and biotic factors. For chlorinated propanols, biodegradation is a key process governing their fate. However, the rate of biodegradation can be slow, particularly for more highly chlorinated and recalcitrant compounds.

In the atmosphere, slow degradation of related compounds like 1,2-dichloropropane (B32752) is expected to occur through reactions with photochemically-produced hydroxyl radicals. nih.gov In soil and water, volatilization can be an important fate process for some chlorinated hydrocarbons. nih.gov However, for less volatile compounds, biodegradation is the primary degradation process. cdc.gov

Studies on the biodegradation of 1,2-dichloroethane (B1671644) have shown that while it is the primary degradation process in soil and water, it occurs slowly. cdc.gov The half-life of such compounds in the environment can vary significantly depending on the specific conditions. For example, the half-life of 1,2-dichloroethane in air is approximately 73 days. cdc.gov

The degradation of 1,3-dichloro-2-propanol has been studied under photochemical oxidation conditions, where complete degradation was achieved, with a total organic carbon (TOC) removal of up to 80%. nih.gov The rate of this process was influenced by the initial concentrations of the compound and the oxidizing agent. nih.gov

While specific degradation kinetics for this compound in various environmental systems are not well-documented, the information available for related compounds suggests that its persistence will be dependent on factors such as the presence of adapted microbial communities, oxygen levels, and the potential for co-metabolism with other substrates.

Future Research Directions and Unanswered Questions

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of dichloropropanols, often as part of the chlorohydrin process for producing propylene (B89431) oxide, is energy-intensive and generates significant waste streams. frontiersin.orgasianpubs.org Future research is increasingly focused on developing greener, more sustainable alternatives that minimize environmental impact and improve economic viability.

One of the most promising avenues is the utilization of renewable feedstocks, with glycerol (B35011) being a prime candidate. asianpubs.orgscielo.br As a byproduct of biodiesel production, glycerol is an abundant and relatively inexpensive starting material. asianpubs.org Research is actively exploring the direct hydrochlorination of glycerol to produce dichloropropanols. asianpubs.orggoogle.comgoogle.com Key unanswered questions in this area revolve around optimizing reaction conditions and developing robust and recyclable catalysts to improve selectivity and yield. scielo.brgoogle.com The use of Brønsted acidic ionic liquids and heteropolyacid catalysts has shown promise, but further investigation is needed to enhance their catalytic activity and stability for industrial-scale applications. scielo.br

Another critical area of future research is the development of biocatalytic routes for the synthesis of halohydrins. nih.govresearchgate.netmdpi.com Enzymes, such as halohydrin dehalogenases, offer the potential for highly selective and environmentally benign synthetic pathways. nih.govnih.gov The exploration of novel enzymes from diverse microbial sources and the engineering of existing enzymes for enhanced stability and activity are key research frontiers. nih.gov Unanswered questions include the scalability of these biocatalytic processes and the economic feasibility of enzyme production and immobilization.

| Research Direction | Key Focus Areas | Unanswered Questions |

| Glycerol Conversion | Development of novel catalysts (e.g., ionic liquids, heteropolyacids), Optimization of reaction parameters (temperature, pressure, molar ratios) | Catalyst longevity and recyclability, Achieving high selectivity for 1,2-dichloro-1-propanol over its isomers, Economic viability at industrial scale. |

| Biocatalytic Synthesis | Discovery and engineering of novel halohydrin dehalogenases, Whole-cell biocatalyst development, Process optimization in biphasic systems | Scalability of enzymatic processes, Cost of enzyme production and purification, Long-term operational stability of biocatalysts. |

Exploration of Undiscovered Chemical Reactivity and Derivatization

While the basic reactivity of this compound is understood, there remains significant potential to uncover novel chemical transformations and develop new derivatization strategies. Future research in this area will likely focus on leveraging the compound's functional groups—the two chlorine atoms and the hydroxyl group—to synthesize a wider range of valuable chemicals.

A key area of exploration is the use of halohydrin dehalogenases to catalyze reactions beyond simple dehalogenation. These enzymes have been shown to accept a variety of nucleophiles, enabling the formation of novel carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. nih.gov This opens up possibilities for the synthesis of β-substituted alcohols, which are valuable chiral building blocks in the pharmaceutical and fine chemical industries. nih.gov Unanswered questions include the full substrate scope of these enzymes and the potential to engineer them for novel, non-natural reactions.

The development of new derivatization methods for this compound is another important research direction, particularly for analytical purposes. Current methods often involve derivatization to improve volatility and detectability for techniques like gas chromatography-mass spectrometry (GC-MS). nih.gov Future research could focus on developing faster, more efficient, and more sensitive derivatization techniques, potentially enabling real-time monitoring of industrial processes or environmental samples.

Advanced Understanding of Stereochemical Control in Synthesis

This compound possesses a chiral center, meaning it can exist as two non-superimposable mirror images, or enantiomers. The biological and chemical properties of these enantiomers can differ significantly, making the ability to selectively synthesize one over the other—a process known as stereochemical control—highly desirable. rijournals.com Future research will focus on developing more efficient and precise methods for achieving high levels of stereochemical control in the synthesis of this compound and its derivatives. nih.govrsc.org

In the realm of traditional organic synthesis, the development of novel chiral catalysts for the asymmetric synthesis of halohydrins is a key research area. rijournals.com While methods for the asymmetric epoxidation of alkenes followed by regioselective ring-opening to form halohydrins are established, there is still a need for more direct and efficient catalytic methods for the enantioselective halogenation of alkenes. nih.govlibretexts.orgchemistrysteps.comlibretexts.org Unanswered questions include the development of catalysts that can provide high enantioselectivity for a broad range of substrates under mild reaction conditions.

| Approach | Key Research Focus | Challenges and Unanswered Questions |

| Biocatalysis | Screening for novel stereoselective enzymes, Protein engineering of halohydrin dehalogenases and ketoreductases, Optimization of whole-cell biotransformations. | Overcoming product inhibition, Enhancing enzyme stability and activity, Scalability and economic feasibility. |

| Asymmetric Catalysis | Design of new chiral ligands and metal catalysts, Development of direct enantioselective halofunctionalization reactions. | Achieving high enantioselectivity for diverse substrates, Catalyst cost and recyclability, Understanding the precise mechanisms of stereocontrol. |

Elucidation of Complex Reaction Networks in Industrial Processes

The industrial production of this compound, typically as a co-product in the chlorohydrin process for propylene oxide, involves a complex network of reactions that can lead to the formation of various byproducts. frontiersin.orgsumitomo-chem.co.jp A deeper understanding of these reaction networks is crucial for optimizing process efficiency, minimizing waste, and improving product purity. researchgate.netmarket.usacs.orgiptsrl.com

Future research will increasingly rely on advanced analytical techniques and computational modeling to unravel these complex reaction pathways. simulationstore.comroutledge.comyoutube.comaalto.fi The development of sophisticated process simulation models can help predict the formation of byproducts under different operating conditions, enabling engineers to identify strategies for their minimization. simulationstore.comroutledge.comyoutube.com Key unanswered questions include the precise kinetics and mechanisms of byproduct formation and the development of real-time monitoring techniques to control these reactions in an industrial setting.

A significant challenge is the identification and quantification of trace impurities that can impact the quality of the final product. Research into more sensitive and selective analytical methods is needed to better understand the complete composition of industrial process streams. This knowledge will be invaluable for developing more effective purification strategies and for ensuring that the final product meets the stringent quality requirements for its various applications.

Enhancing Bioremediation Strategies through Enzyme Engineering and Microbial Community Design

Chlorinated propanols, including this compound, can be environmental pollutants. Bioremediation, which uses microorganisms to break down these contaminants, offers a promising and sustainable cleanup strategy. frontiersin.orgmdpi.comresearchgate.netresearchgate.netfrontiersin.org Future research is focused on enhancing the efficiency and effectiveness of these bioremediation processes through enzyme engineering and the design of synthetic microbial communities. frontiersin.orgmdpi.comresearchgate.net

A key area of research is the directed evolution and rational design of dehalogenase enzymes. nih.govmuni.czmdpi.com These enzymes play a critical role in the initial steps of dichloropropanol (B8674427) degradation. nih.gov By using techniques like site-directed mutagenesis and gene shuffling, scientists can create enzymes with improved activity, stability, and substrate specificity for this compound. nih.govmdpi.com Unanswered questions include how to rapidly screen large libraries of enzyme variants for improved function and how to ensure the stability and activity of these engineered enzymes in complex environmental matrices. muni.cz

Another exciting frontier is the design and construction of synthetic microbial consortia. frontiersin.orgresearchgate.netresearchgate.net Instead of relying on single microbial strains, researchers are now assembling communities of different microorganisms that can work together to completely mineralize chlorinated compounds. frontiersin.orgresearchgate.net This approach can be more robust and efficient than using single organisms. frontiersin.org The design of these communities can be guided by a "bottom-up" approach, where the metabolic pathways of individual members are known and combined to achieve the desired degradation. mdpi.com Key challenges include ensuring the stability of these synthetic communities in the environment and understanding the complex interactions between the different microbial species. researchgate.net

| Strategy | Research Focus | Unanswered Questions |

| Enzyme Engineering | Directed evolution of dehalogenases, Rational design for improved catalytic efficiency, Enhancing enzyme stability in environmental conditions. | High-throughput screening methods for enzyme variants, Long-term stability and activity in soil and groundwater, Understanding the molecular basis of improved enzyme function. |

| Microbial Community Design | "Bottom-up" design of synthetic consortia, Understanding synergistic metabolic pathways, Ensuring the stability and robustness of consortia in situ. | Predicting and controlling microbial interactions, Competition with native microbial populations, Field-scale application and monitoring of synthetic communities. |

Q & A

Q. What are standard analytical methods for detecting 1,2-Dichloro-1-propanol in aqueous matrices?